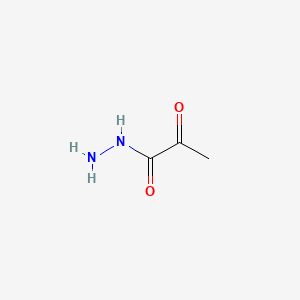
2-oxopropanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxopropanehydrazide is a chemical compound with the molecular formula C3H6N2O2. It is also known as pyruvic acid hydrazide. This compound is a derivative of pyruvic acid, where the carboxyl group is replaced by a hydrazide group. It is a significant compound in organic chemistry due to its versatile reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-oxopropanehydrazide can be synthesized through the reaction of pyruvic acid with hydrazine. The reaction typically involves the condensation of pyruvic acid with hydrazine hydrate in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazide.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-oxo-, hydrazide involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxopropanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo compounds such as pyruvic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazides and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-oxopropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including hydrazones and Schiff bases.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-oxo-, hydrazide involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby affecting their function. The hydrazide group can also participate in redox reactions, influencing cellular redox states and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyruvic acid: The parent compound of propanoic acid, 2-oxo-, hydrazide.
Acetylformic acid: Another derivative of pyruvic acid.
2-Oxopropanoic acid: A similar compound with a different functional group.
Uniqueness
2-oxopropanehydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and applications compared to its parent compound and other derivatives. Its ability to form stable hydrazones and Schiff bases makes it valuable in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
93285-68-8 |
|---|---|
Molekularformel |
C3H6N2O2 |
Molekulargewicht |
102.09 g/mol |
IUPAC-Name |
2-oxopropanehydrazide |
InChI |
InChI=1S/C3H6N2O2/c1-2(6)3(7)5-4/h4H2,1H3,(H,5,7) |
InChI-Schlüssel |
VGLHMLZWDDLWLD-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NN |
Kanonische SMILES |
CC(=O)C(=O)NN |
| 93285-68-8 | |
Synonyme |
pyruvate hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1203259.png)
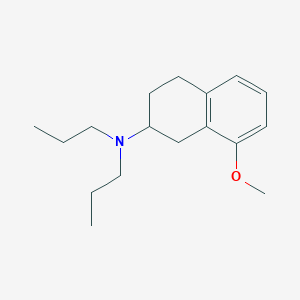
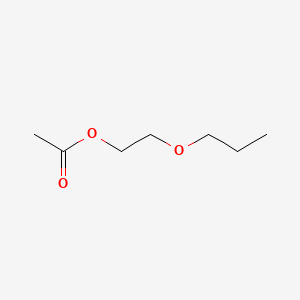
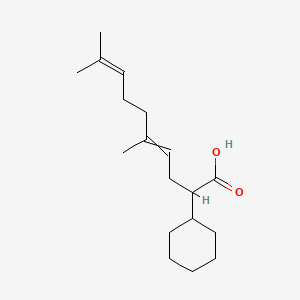
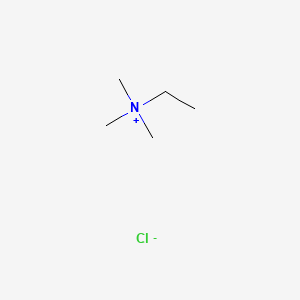
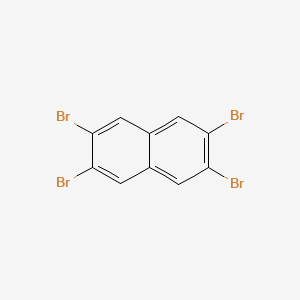
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)

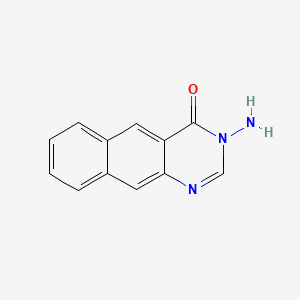
![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)


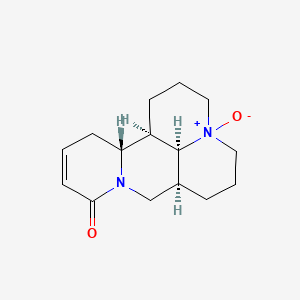
![1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine](/img/structure/B1203281.png)
